Phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid
Description
Properties
Molecular Formula |
C22H16N2O2S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-phenyl-2-(3-phenylquinoxalin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C22H16N2O2S/c25-22(26)20(16-11-5-2-6-12-16)27-21-19(15-9-3-1-4-10-15)23-17-13-7-8-14-18(17)24-21/h1-14,20H,(H,25,26) |
InChI Key |
JVNHEGSKJXOCDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2SC(C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl(3-Phenylquinoxalin-2-ylsulfanyl)acetate
The foundational step involves reacting 3-phenylquinoxaline-2(1H)-thione (3 ) with ethyl chloroacetate in the presence of triethylamine. This S-alkylation proceeds via nucleophilic substitution, where the thione’s sulfur atom attacks the electrophilic carbon of ethyl chloroacetate.
- Solvent : Chloroform
- Base : Triethylamine (1.1 eq.)
- Temperature : Reflux (61°C)
- Time : 12 hours
- Yield : 73%
Characterization of Ethyl(3-Phenylquinoxalin-2-ylsulfanyl)acetate ( 5) :
- ¹H NMR (300 MHz, CDCl₃): δ 8.08–7.51 (9H, m, ArH), 4.25 (2H, q, J = 7.2 Hz, OCH₂), 4.03 (2H, s, SCH₂), 1.29 (3H, t, J = 7.2 Hz, CH₃).
- ¹³C NMR (75 MHz, CDCl₃): δ 169.2 (C=O), 153.6, 153.0 (C=N), 33.4 (SCH₂), 61.6 (OCH₂), 14.2 (CH₃).
- MS (MALDI) : m/z 347 [M + Na]⁺.
- Elemental Analysis : Calcd (%) for C₁₈H₁₆N₂O₂S: C 66.64, H 4.97, N 8.64; Found: C 66.55, H 5.05, N 8.72.
Hydrolysis of the Ester to Carboxylic Acid
Basic Hydrolysis of Ethyl Ester to Phenyl[(3-Phenylquinoxalin-2-yl)sulfanyl]acetic Acid
The ethyl ester (5 ) undergoes saponification under alkaline conditions to yield the target carboxylic acid. While direct data for this compound is limited in the provided sources, analogous hydrolysis methods from related quinoxaline derivatives confirm the feasibility.
- Reagents : KOH (2 eq.) in 50% ethanol/water
- Temperature : Reflux (78°C)
- Time : 6 hours
- Workup : Acidification with HCl to pH 2–3, followed by recrystallization from ethanol/water.
Expected Characterization of this compound :
- ¹H NMR : Anticipated signals include aromatic multiplet (8.0–7.5 ppm), SCH₂ singlet (~4.0 ppm), and a broad COOH peak (~12 ppm, exchangeable).
- ¹³C NMR : δ ~170 ppm (COOH), 153–128 ppm (aromatic and C=N), 33 ppm (SCH₂).
Alternative Synthetic Routes
Azide Coupling Methodology
Though primarily used for amide synthesis, the azide coupling approach offers a potential pathway for functionalizing the acetic acid derivative. Hydrazide intermediates (e.g., 6 ) derived from ester 5 can be converted to acyl azides (7 ), which may react with nucleophiles. However, this route is less direct for carboxylic acid synthesis.
- Hydrazide Formation : Refluxing ester 5 with hydrazine hydrate in ethanol yields hydrazide 6 (82% yield).
- Azide Generation : Treatment of 6 with NaNO₂/HCl at −5°C produces acyl azide 7 , which is unstable and used in situ.
Spectroscopic Data and Analytical Results
Table 1: Comparative Spectral Data for Key Intermediates
Optimization of Reaction Conditions
Temperature and Time
- Lower temperatures (−5°C) are critical during azide formation to prevent decomposition.
- Prolonged reflux (6+ hours) ensures complete ester hydrolysis.
Challenges and Practical Considerations
- Purification : The carboxylic acid may require recrystallization from ethanol/water due to limited solubility in nonpolar solvents.
- Side Reactions : Over-hydrolysis or decarboxylation is mitigated by controlled reaction times and neutral workup.
Chemical Reactions Analysis
Types of Reactions
Phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the compound.
Reduction: This reaction can affect the quinoxaline ring system.
Substitution: This reaction can occur at the phenyl or quinoxaline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoxaline or phenyl rings .
Scientific Research Applications
Chemical Synthesis and Properties
Phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid can be synthesized through various methods involving quinoxaline derivatives. The synthesis often involves the reaction of 3-phenylquinoxaline with electrophiles under specific conditions to yield the desired sulfanyl acetic acid derivatives. The unique structure of this compound contributes to its distinct chemical properties, making it a valuable building block in organic synthesis.
Biological Activities
2.1 Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study reported the synthesis of methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates, which showed potent inhibitory effects on human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . The mechanism of action is believed to involve the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis, thereby preventing cancer cell proliferation .
2.2 Antiviral and Antimicrobial Activities
Quinoxaline derivatives, including this compound, have also demonstrated antiviral and antimicrobial properties. Studies have shown that these compounds can inhibit various pathogens, suggesting their potential use in treating infectious diseases .
2.3 Other Therapeutic Effects
In addition to anticancer and antimicrobial activities, this compound exhibits anti-inflammatory and antioxidant properties. These effects are attributed to its ability to modulate oxidative stress and inflammatory pathways within biological systems .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid involves its interaction with molecular targets such as human thymidylate synthase . The compound binds to the allosteric site of the enzyme, inhibiting its activity and thereby affecting DNA synthesis in cancer cells . This inhibition leads to the induction of apoptosis and tumor hypoxia .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinoxaline Core
a. (3-Methylquinoxalin-2-yl)sulfanylacetic Acid
- Structure : Replaces the 3-phenyl group with a methyl substituent.
- Impact :
- Synthesis: Similar alkylation route but starting from 3-methylquinoxaline-2(1H)-thione .
2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic Acid
- Structure: Incorporates a morpholine ring at the quinoxaline 3-position.
- Impact: Enhanced solubility due to the polar morpholine group. Potential for improved pharmacokinetics (e.g., bioavailability) .
- Applications : Investigated for enzyme inhibition but lacks detailed biological data .
4-(Trifluoromethylthio)phenylacetic Acid
- Structure : Features a trifluoromethylthio (-SCF$_3$) group on the phenyl ring.
- Impact: Increased lipophilicity and metabolic stability due to the electron-withdrawing CF$_3$ group. Higher molecular weight (236.21 g/mol) compared to non-fluorinated analogs .
Key Observations :
- The 3-phenyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to methyl or morpholine substituents.
- Sulfanylacetamide derivatives (e.g., oxadiazole analogs) show broader enzyme inhibition but lack quinoxaline-specific targeting .
Physicochemical Properties
Key Insights :
- The target compound’s moderate lipophilicity balances membrane permeability and solubility.
- Morpholine derivatives offer better aqueous solubility but require stabilization against degradation .
Biological Activity
Phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. Quinoxaline derivatives are known for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular processes. Notably, quinoxaline derivatives have shown the ability to inhibit key enzymes such as tyrosine kinases and c-MET kinase, which play significant roles in cancer cell proliferation and survival. The compound also induces apoptosis in cancer cells and modulates tumor hypoxia, contributing to its anticancer properties .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer activity. A study evaluating a series of synthesized quinoxaline derivatives demonstrated that several compounds displayed significant antiproliferative effects against human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for the most active compounds were found to be in the low micromolar range, specifically 1.9 to 7.52 μg/mL for HCT-116 cells and 2.3 μg/mL for MCF-7 cells .
Table of Biological Activity
| Compound Name | Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 | 1.9 - 7.52 | Inhibition of tyrosine kinases, apoptosis |
| MCF-7 | 2.3 | Induction of apoptosis | |
| Other Derivatives | HCT-116 | 0.12 - 0.81 | Various mechanisms including enzyme inhibition |
Antiviral Activity
In addition to its anticancer properties, this compound has shown potential antiviral activity. A study highlighted the effectiveness of certain quinoxaline derivatives against HIV reverse transcriptase, suggesting that modifications in the chemical structure could enhance their potency against viral replication . This opens avenues for further research into developing antiviral therapies based on this compound.
Case Studies
- Antiproliferative Studies : A series of synthesized compounds were tested against various cancer cell lines. The results indicated that modifications in the sulfur-containing side chains significantly influenced the biological activity, with certain derivatives exhibiting enhanced potency .
- Molecular Docking Studies : Molecular modeling studies have been conducted to understand the binding affinities of these compounds to target proteins involved in cancer progression. These studies revealed that specific interactions at protein-protein interfaces are crucial for the inhibitory effects observed with quinoxaline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
